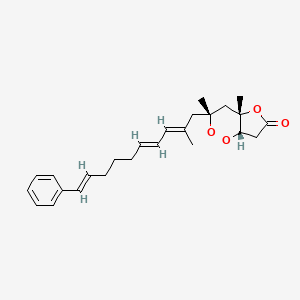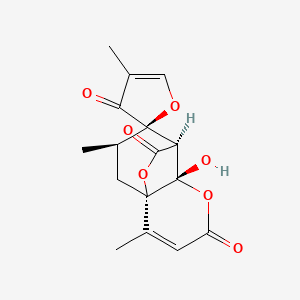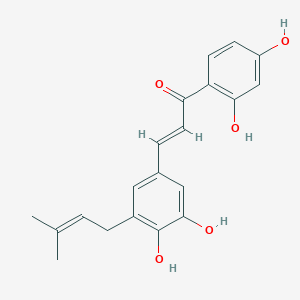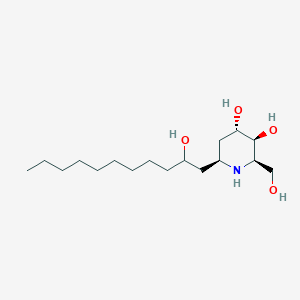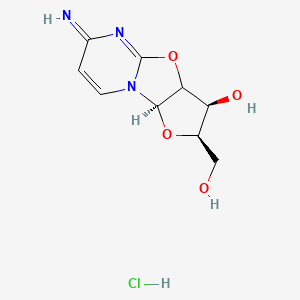
Cyclocytidine hydrochloride; Cyclo-C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cyclocytidine hydrochloride, also known as Cyclo-C, is a synthetic nucleoside analogue. It is a prodrug of cytarabine, which is widely used in the treatment of acute myeloid leukemia. Cyclocytidine hydrochloride is known for its ability to inhibit DNA synthesis by affecting DNA polymerase activity .
準備方法
Synthetic Routes and Reaction Conditions: Cyclocytidine hydrochloride can be synthesized through the acylation of cytidine with o-acetylsalicyloyl chloride, followed by deprotection to yield the hydrochloride salt. The reaction involves mixing o-acetylsalicyloyl chloride and cytidine in a suitable solvent, followed by deprotection using hydrochloric acid, hydrochloric acid ethanol, or hydrochloric acid isopropanol .
Industrial Production Methods: The industrial production of cyclocytidine hydrochloride involves the same synthetic route but on a larger scale. The process is optimized for higher yield and purity, ensuring that the reagents used are safe, environmentally friendly, and cost-effective .
化学反応の分析
Types of Reactions: Cyclocytidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure to yield other nucleoside analogues.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various nucleoside analogues and derivatives that have potential therapeutic applications .
科学的研究の応用
Cyclocytidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogues.
Biology: It is studied for its effects on DNA synthesis and replication.
Industry: It is used in the production of antiviral and anticancer drugs.
作用機序
Cyclocytidine hydrochloride exerts its effects by inhibiting DNA polymerase activity, which is crucial for DNA synthesis. It is converted into cytarabine in the body, which then gets incorporated into DNA, leading to the termination of DNA chain elongation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .
類似化合物との比較
Cytarabine: The active form of cyclocytidine hydrochloride, used in the treatment of leukemia.
Enocitabine: Another nucleoside analogue with similar applications.
Cytarabine ocfosfate: A derivative of cytarabine with improved pharmacokinetic properties.
Uniqueness: Cyclocytidine hydrochloride is unique due to its ability to be converted into cytarabine, providing a more constant antineoplastic action. Its structural similarity to cytarabine allows it to be used effectively in the treatment of various cancers and viral infections .
特性
分子式 |
C9H12ClN3O4 |
|---|---|
分子量 |
261.66 g/mol |
IUPAC名 |
(2R,4R,5S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |
InChI |
InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7?,8-;/m1./s1 |
InChIキー |
KZOWNALBTMILAP-XKIMMOKZSA-N |
異性体SMILES |
C1=CN2[C@H]3C([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl |
正規SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1249774.png)

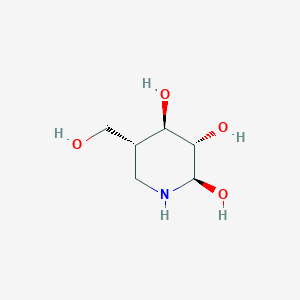
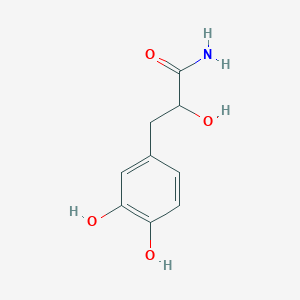
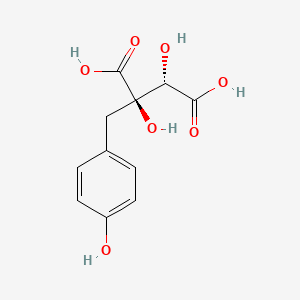
![2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol](/img/structure/B1249779.png)
